Benzenesulfonamide, 4-amino-N-(4,5-dimethyl-3-isoxazolyl)-3-hydroxy-
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Overview
Description
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide is a synthetic compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties . This compound features a sulfonamide group, which is a key structural motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the sulfonamide group: This step involves the reaction of the isoxazole derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the amino group: This can be done through nitration followed by reduction or direct amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially altering the sulfonamide group.
Substitution: Substituted sulfonamide derivatives with various functional groups.
Scientific Research Applications
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, inflammatory pathways.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of bacterial cell wall synthesis or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide.
Sulfadiazine: 4-Amino-N-(2-pyrimidinyl)benzenesulfonamide.
Sulfisoxazole: 4-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide.
Uniqueness
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide is unique due to its specific substitution pattern on the isoxazole ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Properties
CAS No. |
105553-27-3 |
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Molecular Formula |
C11H13N3O4S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
4-amino-N-(4,5-dimethyl-1,2-oxazol-3-yl)-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C11H13N3O4S/c1-6-7(2)18-13-11(6)14-19(16,17)8-3-4-9(12)10(15)5-8/h3-5,15H,12H2,1-2H3,(H,13,14) |
InChI Key |
BVDVVFDIVUAIOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC(=C(C=C2)N)O)C |
Origin of Product |
United States |
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